molecular formula C7H4BrN3 B1377934 7-Bromopyrido[3,4-b]pyrazine CAS No. 1337880-74-6

7-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1377934
CAS No.: 1337880-74-6
M. Wt: 210.03 g/mol
InChI Key: WWFZKPQULBADCW-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,4-b]pyrazine is an organic compound that contains a pyridine ring and a pyrazine ring. It is a heterocyclic compound with a molecular weight of 210.03 g/mol.

Preparation Methods

The synthesis of 7-Bromopyrido[3,4-b]pyrazine typically involves the reaction of 4-bromo-3-nitropyridine with ethylenediamine in the presence of a base. The process can be broken down into several steps:

    Condensation Reaction: The initial step involves the condensation of 4-bromo-3-nitropyridine with ethylenediamine.

    Ring Closure: This is followed by a ring closure reaction to form the pyrazine ring.

    Metal Catalysis: Metal catalysts, such as palladium, are often used to facilitate the reaction.

    Green Reaction: Environmentally friendly methods are employed to minimize the use of hazardous reagents.

    Maillard Reaction: This step involves the formation of the final product through a series of complex reactions.

    Acid Catalyst on N-Substitution: Acid catalysts are used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

7-Bromopyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:

    Halogenation: This compound has been halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran.

    Palladium-Catalyzed Couplings: It has also been subjected to palladium-catalyzed couplings with arylboronic acids or anilines.

Common reagents and conditions used in these reactions include:

    Lithium-Zinc Combinations: Used in halogenation reactions.

    Palladium Catalysts: Used in coupling reactions.

Major products formed from these reactions include complex molecules with potential biological activities, such as antiproliferative activity in melanoma cells and kinase inhibition.

Scientific Research Applications

. Some notable applications include:

    Synthesis of Pyrazino-Fused Carbazoles and Carbolines: This compound plays a crucial role in halogenated deprotometalation-trapping reactions, facilitating the production of complex molecules with potential biological activities.

    Optical and Thermal Properties in Materials Science: Derivatives of this compound have been synthesized to investigate their optical and thermal properties.

    Crystallographic Studies: Crystallographic studies of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine revealed its structural characteristics, providing insights into the molecular arrangement and potential interactions in solid-state forms.

Mechanism of Action

While the exact mechanism of action of 7-Bromopyrido[3,4-b]pyrazine is not clearly recognized, compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory. The anticancer and anti-inflammatory mechanisms involve protein kinase (MAP, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase II, Jak3, FGFR, SYK, RSK inhibitors, HIF-1 pathway suppression, and many others .

Comparison with Similar Compounds

7-Bromopyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:

    Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

    5H-Pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.

    6H-Pyrrolo[3,4-b]pyrazine: Another related heterocycle with distinct biological activities.

These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific biological activities and applications.

Properties

IUPAC Name

7-bromopyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFZKPQULBADCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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